molecular formula C5H4Br2N2O B6183380 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2624138-18-5

3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B6183380
CAS RN: 2624138-18-5
M. Wt: 267.9
InChI Key:
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound you mentioned, “3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde”, would be a derivative of pyrazole with bromine atoms at positions 3 and 4, a methyl group at position 1, and a carbaldehyde group at position 5.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.

Future Directions

The future directions for research on “3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde” would depend on its potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , so there could be many potential future directions for this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde followed by purification and isolation of the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture with stirring.", "Step 3: Maintain the reaction temperature at 0-5°C.", "Step 4: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.", "Step 5: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 6: Pour the reaction mixture into water and extract the product with dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde as a yellow solid." ] }

CAS RN

2624138-18-5

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.9

Purity

95

Origin of Product

United States

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